Tetracycline hydrate 99
Overview
Description
Tetracycline hydrate 99% is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in both human and veterinary medicine to treat a variety of bacterial infections. The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracycline hydrate 99% can be synthesized through a series of chemical reactions starting from basic organic compounds. One common synthetic route involves the cyclization of a polyketide chain, followed by a series of oxidation and reduction reactions to form the tetracycline core structure. The final step involves the hydration of the compound to form tetracycline hydrate .
Industrial Production Methods
Industrial production of this compound% typically involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce tetracycline, which is then extracted and purified through a series of chemical processes to achieve the desired purity level of 99% .
Chemical Reactions Analysis
Types of Reactions
Tetracycline hydrate 99% undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce its side effects .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize tetracycline hydrate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the tetracycline structure.
Major Products Formed
The major products formed from these reactions include various tetracycline derivatives, which may have enhanced antibacterial properties or reduced toxicity .
Scientific Research Applications
Tetracycline hydrate 99% has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating various bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Tetracycline hydrate 99% exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. The compound also binds to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- Minocycline hydrochloride
- Doxycycline hyclate
- Oxytetracycline hydrochloride
- Chlortetracycline
Uniqueness
Tetracycline hydrate 99% is unique due to its high purity level, which ensures consistent efficacy and reduced side effects. Compared to other tetracyclines, it has a broader spectrum of activity and is effective against a wider range of bacterial pathogens .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQIUMJFMSWJBO-FMZCEJRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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